N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
Description
N-[(1,3-Dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based amine derivative with a hydrochloride salt formulation. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate biological targets. This compound features dual pyrazole rings with methyl substituents, which enhance lipophilicity and metabolic stability. The hydrochloride salt improves solubility, facilitating its use in drug formulations.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-5-13-16(4)11(8)12-6-10-7-15(3)14-9(10)2;/h5,7,12H,6H2,1-4H3;1H |
InChI Key |
KZIRZXSYKXXYEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification steps typically include crystallization and recrystallization to obtain the pure hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the pyrazole groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced pyrazole derivatives.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique catalytic and biological activities. The pathways involved may include enzyme inhibition, where the compound binds to the active site of an enzyme, preventing its normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- N-[(1-Ethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride (): Differs by an ethyl group instead of methyl at the pyrazole N1 position.
- Pexidartinib (): Contains a trifluoromethyl group and a sulfonamide linker. The CF₃ group improves metabolic stability and membrane permeability compared to methyl groups.
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Features a cyclopropylamine moiety, which introduces conformational rigidity and may enhance selectivity for kinase targets.
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | Not reported | ~60–70* | 2.8 | >10 (aqueous HCl) |
| N-[(1-Ethylpyrazol-4-yl)methyl] analog | Not reported | ~65* | 3.2 | <5 (aqueous HCl) |
| 5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl) | 133–183 | 62–71 | 3.5–4.0 | <1 (DMSO) |
| N-Cyclopropyl-3-methyl-pyrazol-4-amine | 104–107 | 17.9 | 2.5 | ~20 (DCM) |
*Estimated based on analogous syntheses in and .
Key Research Findings
Synthetic Flexibility : Pyrazole-amine derivatives are synthetically accessible via coupling or C–N cross-coupling, but yields vary significantly with substituent bulk (e.g., 17.9% for cyclopropyl vs. 70% for methyl groups) .
Bioactivity Trends : Smaller substituents (methyl > ethyl > cyclopropyl) correlate with improved solubility and moderate potency, while halogenation (e.g., Cl in ) enhances target affinity but reduces solubility .
Salt Formation : Hydrochloride salts (as in the target compound) improve aqueous solubility, critical for in vivo applications, compared to free bases .
Biological Activity
N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative known for its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds that exhibit a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant research findings and data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| IUPAC Name | This compound |
| InChI Key | YBCIGVLVGXJCBF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors involved in multiple biochemical pathways. This interaction modulates enzymatic activities and receptor functions, leading to its observed pharmacological effects.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study demonstrated that these derivatives could reduce inflammatory markers in animal models.
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported that pyrazole derivatives can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The mechanism often involves interference with bacterial cell wall synthesis or function .
3. Anticancer Properties
Several studies have explored the anticancer potential of pyrazole derivatives. N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine has been investigated for its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .
Case Study 1: In Vivo Anti-inflammatory Effects
A study conducted on rats evaluated the anti-inflammatory effects of a similar pyrazole derivative administered at varying doses. The results indicated a dose-dependent reduction in paw edema compared to control groups .
Case Study 2: Anticancer Efficacy
In a cell line study involving human cancer cells, N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine was shown to significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
